N-(2-Hydroxyethyl)-N-methylglycinamide
Description
N-(2-Hydroxyethyl)-N-methylglycinamide is a glycinamide derivative featuring a hydroxyethyl (-CH₂CH₂OH) and a methyl (-CH₃) group attached to the nitrogen atom of the glycine backbone. This compound is structurally related to amino acid derivatives and is often utilized in organic synthesis, pharmaceutical research, and biochemical applications due to its amphiphilic properties and functional versatility.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2-3-8)5(9)4-6/h8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCWQCGZIAMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666106 | |
| Record name | N-(2-Hydroxyethyl)-N-methylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86150-30-3 | |
| Record name | N-(2-Hydroxyethyl)-N-methylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)-N-methylglycinamide can be synthesized through several methods. One common approach involves the reaction of glycinamide with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the hydrogen atom on the nitrogen of glycinamide, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as palladium or ruthenium may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N-methylglycinamide.
Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)-N-methylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: N-(2-oxoethyl)-N-methylglycinamide
Reduction: N-(2-hydroxyethyl)-N-methylamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. Additionally, the methyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to N-(2-Hydroxyethyl)-N-methylglycinamide:
N-(2-Hydroxyethyl)glycine
- CAS No.: 5835-28-9
- Molecular Formula: C₄H₉NO₃
- Applications : Used as a biochemical reagent and intermediate in peptide synthesis. Unlike the target compound, it lacks the methyl group on the nitrogen, reducing its steric hindrance and altering solubility .
N-(2-Methoxyethyl)-N-methylglycine
- CAS No.: 915925-21-2
- Molecular Formula: C₆H₁₃NO₃
- Key Difference : The hydroxyethyl group is replaced with a methoxyethyl (-CH₂CH₂OCH₃) moiety, enhancing lipophilicity. This derivative is used in synthesizing indole-based pharmaceuticals, demonstrating how substituent polarity impacts drug design .
N~1~,N~2~-Dimethylglycinamide
- CAS No.: 44565-47-1
- Molecular Formula : C₄H₁₀N₂O
- Key Difference : Contains two methyl groups on the nitrogen, increasing hydrophobicity. It is often employed in coordination chemistry and as a ligand precursor .
N-Hydroxy-N~2~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Comparative Data Table
Biological Activity
N-(2-Hydroxyethyl)-N-methylglycinamide (HEMG) is a compound of significant interest in biochemical research due to its potential therapeutic applications and biological activities. This article presents a comprehensive overview of the biological activity associated with HEMG, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₄H₉N₃O₂
- Molecular Weight : 103.13 g/mol
- Density : 1.436 g/cm³
- Polar Surface Area (PSA) : 86.63 Ų
HEMG is known to interact with various biological systems, primarily through its influence on cellular signaling pathways. Its structure allows it to act as a substrate or inhibitor for several enzymes involved in metabolic processes.
Key Mechanisms:
- Inhibition of Protein Methylation : HEMG has been shown to inhibit protein-lysine N-methyltransferases, which are crucial in regulating gene expression and cellular differentiation.
- Modulation of STAT3 Activity : Research indicates that HEMG can modulate the activity of the STAT3 signaling pathway, which is often implicated in cancer progression and immune response regulation .
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress-related damage.
Biological Activity
The biological activity of HEMG encompasses a variety of effects on different cell types and conditions:
- Anticancer Activity : In vitro studies have demonstrated that HEMG can reduce cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For example, HEMG showed an EC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating moderate potency .
- Neuroprotective Effects : Preliminary studies suggest that HEMG may offer neuroprotective benefits by reducing apoptosis in neuronal cells exposed to toxic agents.
- Anti-inflammatory Effects : HEMG has been observed to downregulate pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of HEMG on breast cancer cells indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. The study highlighted that HEMG's mechanism involved the inhibition of STAT3 phosphorylation, leading to decreased expression of anti-apoptotic proteins .
Case Study 2: Neuroprotection
In a model of neurodegeneration, HEMG was administered to neuronal cultures subjected to oxidative stress. The results showed that HEMG treatment significantly reduced cell death compared to controls, supporting its potential as a neuroprotective agent .
Comparative Biological Activity Table
| Biological Activity | Cell Type/Model | EC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast) | 15 | Inhibition of STAT3 |
| Neuroprotection | Neuronal cultures | N/A | Reduction of oxidative stress-induced apoptosis |
| Anti-inflammatory | Macrophage models | N/A | Downregulation of cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
